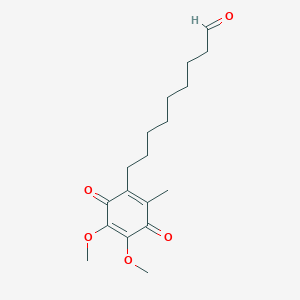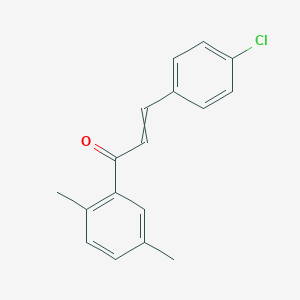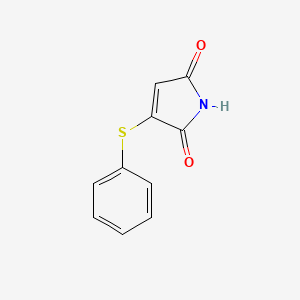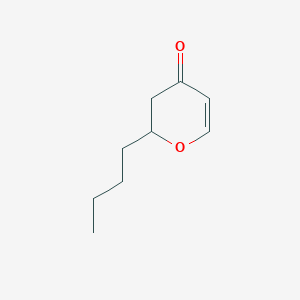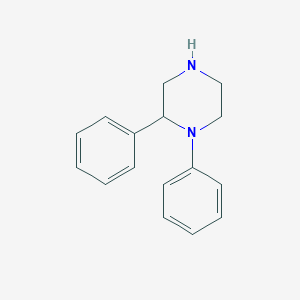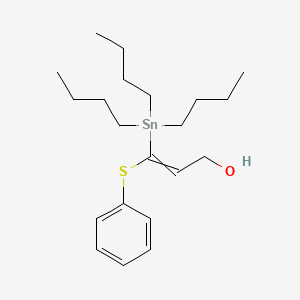
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is an organotin compound characterized by the presence of both phenylsulfanyl and tributylstannyl groups attached to a prop-2-en-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylsulfanyl compounds and tributylstannyl reagents.
Formation of the Prop-2-en-1-ol Backbone: The prop-2-en-1-ol backbone is formed through a series of reactions, often involving the use of alkenes and alcohols.
Attachment of Phenylsulfanyl and Tributylstannyl Groups: The phenylsulfanyl and tributylstannyl groups are introduced through substitution reactions, where the appropriate reagents are reacted with the prop-2-en-1-ol backbone under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or the stannyl group to a tin hydride.
Substitution: The phenylsulfanyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can engage in sulfur-based interactions, while the tributylstannyl group can participate in organotin chemistry. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(Phenylsulfanyl)prop-2-en-1-ol: Lacks the tributylstannyl group, making it less versatile in organotin chemistry.
3-(Tributylstannyl)prop-2-en-1-ol: Lacks the phenylsulfanyl group, limiting its sulfur-based interactions.
3-(Phenylsulfanyl)-3-(trimethylstannyl)prop-2-en-1-ol: Contains a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and applications.
Uniqueness
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is unique due to the presence of both phenylsulfanyl and tributylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
137782-84-4 |
|---|---|
分子式 |
C21H36OSSn |
分子量 |
455.3 g/mol |
IUPAC名 |
3-phenylsulfanyl-3-tributylstannylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9OS.3C4H9.Sn/c10-7-4-8-11-9-5-2-1-3-6-9;3*1-3-4-2;/h1-6,10H,7H2;3*1,3-4H2,2H3; |
InChIキー |
ANGBRHXIDCHJIU-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
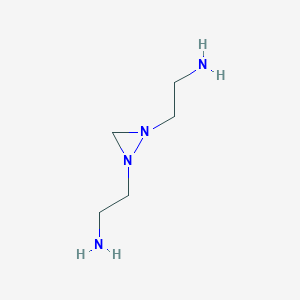
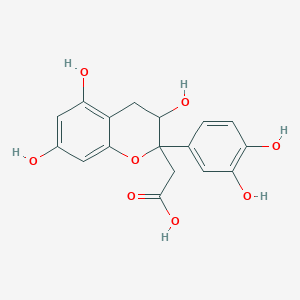
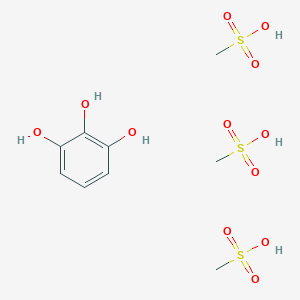
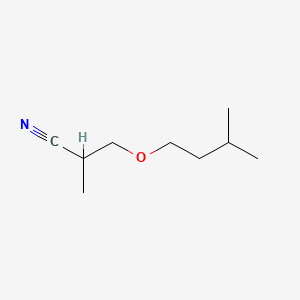
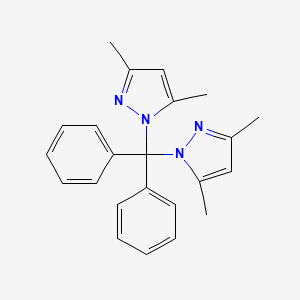
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
